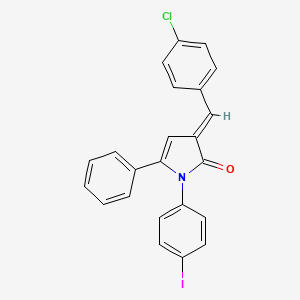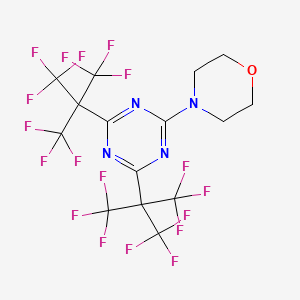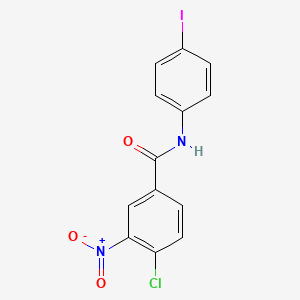![molecular formula C21H11Cl2NO5 B11692360 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-{[2-(2,4-dichlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoïque est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe dichlorophényle, un fragment dioxo-dihydro-isoindole et un groupe acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-{[2-(2,4-dichlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoïque implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du fragment isoindole : Cette étape implique la réaction de l’anhydride phtalique avec une amine pour former la structure isoindole.
Introduction du groupe dichlorophényle : Le groupe dichlorophényle est introduit par une réaction de substitution nucléophile.
Couplage avec l’acide benzoïque : La dernière étape implique le couplage de l’intermédiaire isoindole-dichlorophényle avec l’acide benzoïque à l’aide d’un agent de couplage approprié tel que la N,N’-dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et l’optimisation des conditions de réaction peuvent améliorer le rendement et la pureté. De plus, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-{[2-(2,4-dichlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe dichlorophényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
L’acide 4-{[2-(2,4-dichlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés.
Applications De Recherche Scientifique
4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-{[2-(2,4-dichlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Les voies impliquées peuvent inclure la modulation des voies de transduction du signal et la modification de l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-[4-(2,4-dichlorophényl)-2-thiazolyl]benzoïque
- 2-(2,4-dichlorophényl)-4-(difluorométhyl)-5-méthyl-1,2,4-triazol-3-one
Unicité
L’acide 4-{[2-(2,4-dichlorophényl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C21H11Cl2NO5 |
|---|---|
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
4-[2-(2,4-dichlorophenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H11Cl2NO5/c22-12-3-8-18(17(23)9-12)24-19(25)15-7-6-14(10-16(15)20(24)26)29-13-4-1-11(2-5-13)21(27)28/h1-10H,(H,27,28) |
Clé InChI |
RBHLJJNVOQQPBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692283.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11692284.png)


![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)
![2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)


